molecular formula C13H10F2O B174445 1-(Benzyloxy)-2,4-difluorobenzene CAS No. 152434-86-1

1-(Benzyloxy)-2,4-difluorobenzene

Cat. No.: B174445
CAS No.: 152434-86-1
M. Wt: 220.21 g/mol
InChI Key: SUJMBSRZMAZPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-2,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and two fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2,4-difluorobenzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . Another method involves the nucleophilic aromatic substitution of a suitable precursor with a benzyloxy group .

Industrial Production Methods: Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its high yield and functional group tolerance . The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2,4-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1-(Benzyloxy)-2,4-difluorobenzene has several applications across diverse scientific domains:

Medicinal Chemistry

  • Anticancer Activity: Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Some derivatives exhibited IC50 values as low as 0.37 µM against HeLa cells, indicating potent anticancer properties.

Biological Imaging

  • Fluorescent Probes: The compound can be utilized in the development of fluorescent probes for biological imaging due to its unique structural properties which enhance lipophilicity and metabolic stability.

Materials Science

  • Advanced Materials Production: It serves as an intermediate in synthesizing advanced polymers and coatings, leveraging its chemical stability and reactivity.

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructureAnticancer Activity (IC50 µM)Antimycobacterial Activity (MIC µM)
This compoundC13H10F2O0.37 (HeLa)Not evaluated
1-(Benzyloxy)-4-fluorobenzeneC13H11F1O0.95 (HeLa)Not evaluated
N-(4-(benzyloxy)benzyl)-4-aminoquinolineVaries based on substitutionNot specified2.7 - 5.8

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of various benzyloxy-substituted compounds, demonstrating that specific substitutions significantly enhanced activity against HeLa cells. Flow cytometry analysis revealed apoptotic effects and cell cycle arrest induced by these compounds.

Case Study 2: Antimycobacterial Evaluation

Research focusing on N-(4-(benzyloxy)benzyl)-4-aminoquinolines indicated that some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established treatments for tuberculosis, showcasing their potential as new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2,4-difluorobenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability . These interactions can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-4-fluorobenzene
  • 1-(Benzyloxy)-2,6-difluorobenzene
  • 1-(Benzyloxy)-3,5-difluorobenzene

Comparison: 1-(Benzyloxy)-2,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different electronic effects and steric hindrance, affecting its behavior in various chemical reactions .

Biological Activity

Overview

1-(Benzyloxy)-2,4-difluorobenzene (CAS No. 152434-86-1) is an organic compound characterized by a benzene ring substituted with a benzyloxy group and two fluorine atoms at the 2 and 4 positions. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

  • Molecular Formula : C13H10F2O
  • Molecular Weight : 236.22 g/mol
  • Structure : The presence of the benzyloxy group enhances the compound's lipophilicity, which may influence its biological interactions.

This compound's biological activity is attributed to its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atoms contribute to increased metabolic stability and lipophilicity. These properties may enhance the compound's bioavailability and efficacy in biological systems .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer).
  • IC50 Values : Certain derivatives exhibited IC50 values as low as 0.37 µM against HeLa cells, indicating potent anticancer properties .

Antimycobacterial Activity

A series of compounds derived from benzyloxy-substituted structures have been synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. Some compounds demonstrated minimal inhibitory concentrations (MICs) comparable to standard treatments like isoniazid, showcasing their potential as new therapeutic agents against tuberculosis .

Comparative Analysis

To understand the biological activity of this compound in relation to similar compounds, a comparative analysis is presented below:

Compound NameStructureAnticancer Activity (IC50 µM)Antimycobacterial Activity (MIC µM)
This compoundC13H10F2O0.37 (HeLa)Not evaluated
1-(Benzyloxy)-4-fluorobenzeneC13H11F1O0.95 (HeLa)Not evaluated
N-(4-(benzyloxy)benzyl)-4-aminoquinolineVaries based on substitutionNot specified2.7 - 5.8

Case Study 1: Anticancer Evaluation

In a study evaluating a series of benzyloxy-substituted compounds, researchers reported that specific substitutions at the benzene ring significantly enhanced anticancer activity against HeLa cells. The study utilized flow cytometry to analyze apoptotic effects and cell cycle arrest induced by these compounds .

Case Study 2: Antimycobacterial Evaluation

Another research effort focused on synthesizing N-(4-(benzyloxy)benzyl)-4-aminoquinolines for their antimycobacterial properties. The results indicated that some derivatives had MIC values comparable to established treatments for tuberculosis, highlighting their potential as drug candidates .

Properties

IUPAC Name

2,4-difluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJMBSRZMAZPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,4-difluoro-phenol (25, 7.60 g, 0.0584 mol) in N,N-dimethylformamide (50.0 mL) were added benzyl bromide (8.0 mL, 0.067 mol) and potassium carbonate (9.00 g, 0.0651 mol) under an atmosphere of nitrogen. The reaction was stirred at room temperature overnight. The reaction was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 20% ethyl acetate in hexane to give the compound as white solid (26, 3.20 g, 25%).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-2,4-difluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(Benzyloxy)-2,4-difluorobenzene
Reactant of Route 3
Reactant of Route 3
1-(Benzyloxy)-2,4-difluorobenzene
Reactant of Route 4
Reactant of Route 4
1-(Benzyloxy)-2,4-difluorobenzene
Reactant of Route 5
Reactant of Route 5
1-(Benzyloxy)-2,4-difluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(Benzyloxy)-2,4-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.